molecular formula C7H10O3 B039828 Methyl 6-hydroxyhex-2-ynoate CAS No. 123368-72-9

Methyl 6-hydroxyhex-2-ynoate

Cat. No.: B039828
CAS No.: 123368-72-9
M. Wt: 142.15 g/mol
InChI Key: UUJLWAJNAHDVMB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyhex-2-ynoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 6-hydroxyhex-2-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxyhex-2-ynoate can be synthesized through various methods. One common approach involves the propargylation of alcohols followed by oxidation. For instance, the propargylation of hex-2-yn-1-ol can be achieved using propargyl bromide in the presence of a base such as potassium carbonate. The resulting product can then be oxidized using pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxyhex-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxyhex-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-hydroxyhex-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxyhex-2-ynoate is unique due to the presence of both a hydroxyl group and an alkyne group, providing a combination of reactivity and functionality that is valuable in organic synthesis and various applications .

Properties

IUPAC Name

methyl 6-hydroxyhex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6-8/h8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJLWAJNAHDVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473393
Record name Methyl 6-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123368-72-9
Record name Methyl 6-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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